molecular formula C4H10O2S3 B043482 Bis(2-mercaptoethyl)sulfone CAS No. 145626-87-5

Bis(2-mercaptoethyl)sulfone

Cat. No.: B043482
CAS No.: 145626-87-5
M. Wt: 186.3 g/mol
InChI Key: YWXCBLUCVBSYNJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(2-mercaptoethyl)sulfone, also known as BMS, primarily targets disulfide bonds in proteins . These bonds play a crucial role in maintaining the three-dimensional structure of proteins, which is essential for their function.

Mode of Action

BMS interacts with its targets by acting as a reducing agent . It reduces disulfide bonds in proteins, leading to a change in their structure. This change can affect the function of the proteins, depending on the nature and role of the specific protein involved .

Biochemical Pathways

The reduction of disulfide bonds by BMS can affect various biochemical pathways, depending on the proteins involved. For instance, it has been shown to reduce accessible disulfide bonds in immunoglobulin and trypsinogen under non-denaturing conditions . The exact downstream effects would depend on the specific roles of these proteins in cellular processes.

Pharmacokinetics

Its water-soluble nature suggests that it may have good bioavailability .

Result of Action

The reduction of disulfide bonds by BMS can lead to changes in protein structure and function. For example, it has been shown to reduce disulfide bonds in immunoglobulin and trypsinogen faster than dithiothreitol (DTT), a commonly used reducing agent . This could potentially lead to changes in the activity of these proteins.

Action Environment

The action of BMS is influenced by environmental factors such as pH. For instance, it has been shown to reduce disulfide bonds in proteins 5 to 7 times faster than DTT at pH 7 . This suggests that the efficacy and stability of BMS can be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-mercaptoethyl)sulfone can be synthesized through the oxidation of bis(2-mercaptoethyl) sulfide using hydrogen peroxide or other oxidizing agents. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its water solubility and effectiveness in reducing disulfide bonds under mild conditions. This makes it particularly useful in biological and medical applications where maintaining the integrity of the biomolecules is crucial .

Properties

IUPAC Name

2-(2-sulfanylethylsulfonyl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S3/c5-9(6,3-1-7)4-2-8/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXCBLUCVBSYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370769
Record name Bis(2-mercaptoethyl)sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145626-87-5
Record name Bis(2-mercaptoethyl)sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145626875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-mercaptoethyl)sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-thioethyl) sulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-MERCAPTOETHYL)SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296JAR8KSL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bis(2-mercaptoethyl)sulfone (BMS) compare to dithiothreitol (DTT) in reducing disulfide bonds in proteins?

A1: Research indicates that BMS reduces native disulfide bonds in proteins significantly faster than DTT at a neutral pH of 7. [] This faster reduction was observed in both accessible disulfide bonds, such as those found in immunoglobulin and trypsinogen, and less accessible ones, like the disulfide bond in α-chymotrypsinogen A. [] This suggests BMS might be a more efficient alternative to DTT for researchers working with protein disulfide bond reduction.

Q2: What are the advantages of using this compound (BMS) over N,N′-dimethyl-N,N′-bis(mercaptoacetyl)hydrazine (DMH) for disulfide bond reduction, despite their similar reduction rates?

A2: While both BMS and DMH exhibit comparable rates of disulfide bond reduction, BMS is favored for several reasons. Firstly, BMS is commercially available, making it readily accessible for research purposes. [] Secondly, BMS demonstrates superior physical characteristics compared to DMH. [] Finally, BMS possesses a higher reduction potential than DMH, potentially leading to more efficient disulfide bond cleavage. []

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